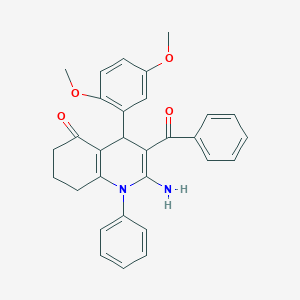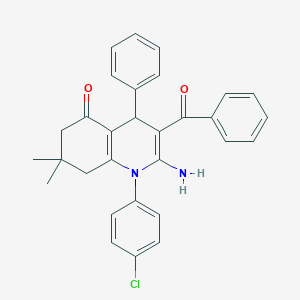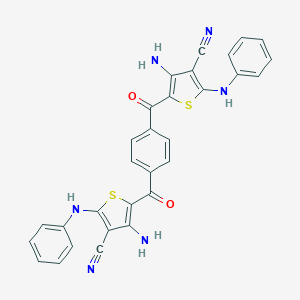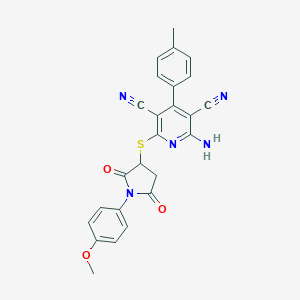![molecular formula C28H22N2OS B304439 4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304439.png)
4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MMPSN and belongs to the class of nicotinonitrile derivatives.
Mécanisme D'action
The mechanism of action of MMPSN involves the inhibition of various enzymes and proteins that play a role in inflammation, cancer, and neurodegenerative diseases. MMPSN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. It has also been shown to inhibit the activity of matrix metalloproteinase-2 (MMP-2), which is involved in cancer metastasis. MMPSN has also been shown to inhibit the aggregation of amyloid beta protein, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
MMPSN has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. MMPSN has also been shown to induce apoptosis (cell death) in cancer cells by inhibiting the activity of MMP-2. In neurodegenerative diseases, MMPSN has been shown to reduce the aggregation of amyloid beta protein, which can prevent the formation of plaques in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MMPSN in lab experiments include its high purity and stability, which allows for consistent results. MMPSN is also relatively easy to synthesize, which makes it cost-effective for research purposes. However, the limitations of using MMPSN in lab experiments include its low solubility in water, which can limit its use in certain experiments. MMPSN also has a low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on MMPSN. One potential direction is to study the effectiveness of MMPSN in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to study the potential of MMPSN as a drug delivery system for targeted drug delivery. Additionally, further research is needed to determine the safety and efficacy of MMPSN in vivo.
Méthodes De Synthèse
The synthesis of MMPSN involves the reaction of 4-methylphenylacetonitrile with 2-(4-methylphenyl)-2-oxoethyl mercaptan in the presence of a base catalyst. The resulting product is then treated with 4-bromobenzaldehyde and ammonium acetate to obtain MMPSN. The synthesis method has been optimized to obtain high yield and purity of the compound.
Applications De Recherche Scientifique
MMPSN has shown promising results in various scientific research studies. It has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. MMPSN has also been studied for its role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile |
|---|---|
Formule moléculaire |
C28H22N2OS |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C28H22N2OS/c1-19-8-12-21(13-9-19)24-16-26(22-6-4-3-5-7-22)30-28(25(24)17-29)32-18-27(31)23-14-10-20(2)11-15-23/h3-16H,18H2,1-2H3 |
Clé InChI |
BMDCETVCGHPDNF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B304362.png)
![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)
![2-Amino-6-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile](/img/structure/B304367.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304369.png)




